
1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride is a synthetic organic compound that features a unique adamantane structure. Adamantane is a tricyclic hydrocarbon with a diamond-like framework, which imparts significant stability and rigidity to the molecule. The presence of the mesityl group and the piperidinecarboxamide moiety further enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the functionalization of adamantane derivatives through radical or carbocation intermediates.
Adamantane Functionalization: The initial step involves the functionalization of adamantane to introduce the 2-adamantyl group.
Piperidinecarboxamide Formation: The next step involves the formation of the piperidinecarboxamide moiety. This can be accomplished through the reaction of piperidine with a suitable carboxylic acid derivative under appropriate conditions.
Mesityl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of efficient catalysts, high-yield reaction conditions, and cost-effective starting materials to ensure scalability and economic viability.
Chemical Reactions Analysis
Types of Reactions
1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The adamantane framework can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidinecarboxamide moiety, potentially converting it to other amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace functional groups on the mesityl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation of the adamantane framework may yield adamantanone derivatives, while substitution reactions on the mesityl ring can produce a variety of substituted aromatic compounds.
Scientific Research Applications
1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride has a wide range of scientific research applications, including:
Biology: Its unique structure and stability make it a valuable tool in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane scaffold provides lipophilicity and stability, enhancing the compound’s pharmacokinetics and bioavailability . The mesityl and piperidinecarboxamide groups contribute to its binding affinity and specificity for target proteins or receptors. The compound may exert its effects through modulation of enzymatic activity, receptor binding, or other molecular interactions.
Comparison with Similar Compounds
1-(2-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride can be compared with other adamantane derivatives, such as:
Amantadine: An antiviral and antiparkinsonian drug that features an adamantane scaffold.
Memantine: Used in the treatment of Alzheimer’s disease, also based on the adamantane structure.
Hemantane: A low-affinity NMDA receptor antagonist with analgesic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other adamantane derivatives.
Properties
IUPAC Name |
1-(2-adamantyl)-N-(2,4,6-trimethylphenyl)piperidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O.ClH/c1-15-8-16(2)23(17(3)9-15)26-25(28)22-6-4-5-7-27(22)24-20-11-18-10-19(13-20)14-21(24)12-18;/h8-9,18-22,24H,4-7,10-14H2,1-3H3,(H,26,28);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFNJZDTUZLMMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCCCN2C3C4CC5CC(C4)CC3C5)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465537-52-4 |
Source


|
| Record name | 1-(2-ADAMANTYL)-N-MESITYL-2-PIPERIDINECARBOXAMIDE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-bromo-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5177803.png)
![N-{[(2-methoxyethyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5177816.png)
![7-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5177822.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoate](/img/structure/B5177825.png)
![4-[6-(2-fluorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5177829.png)
![2-(4-{6-[(2-thienylmethyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-1-piperazinyl)ethanol](/img/structure/B5177839.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5177845.png)
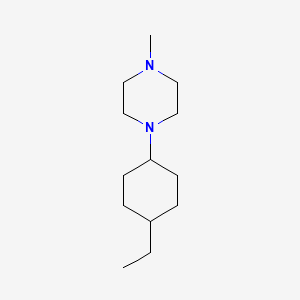
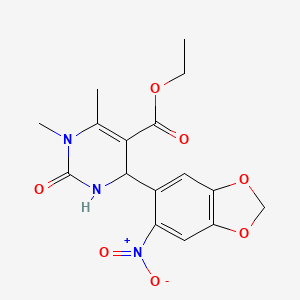
![methyl 1-[(6-{[methyl(2-phenylethyl)amino]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-L-prolinate](/img/structure/B5177853.png)
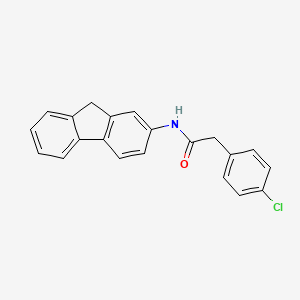
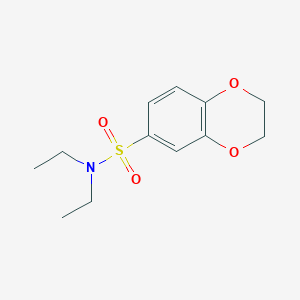
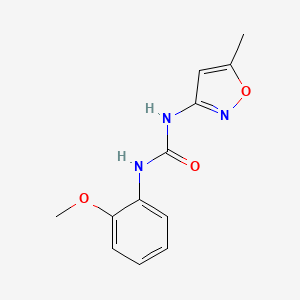
![N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B5177886.png)
